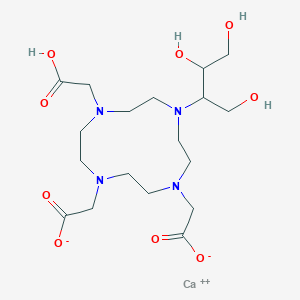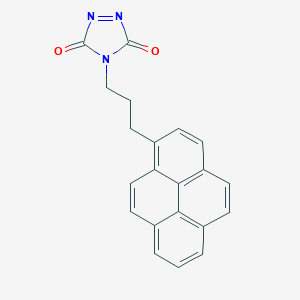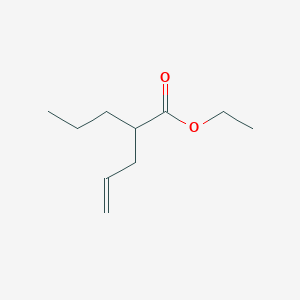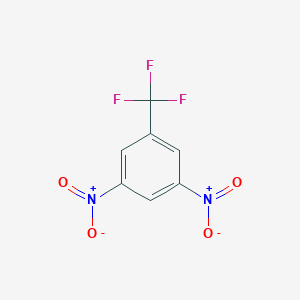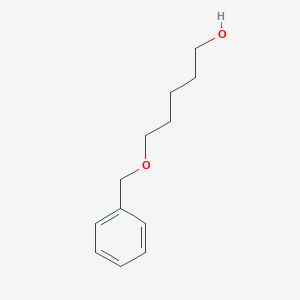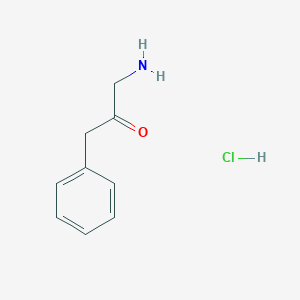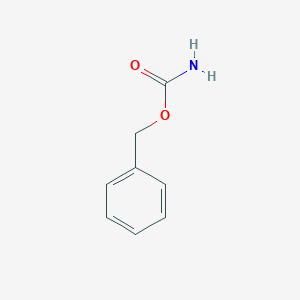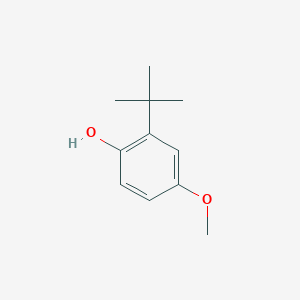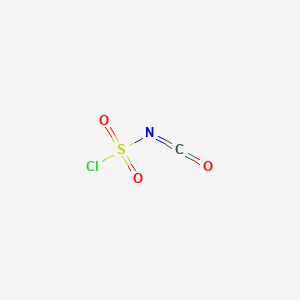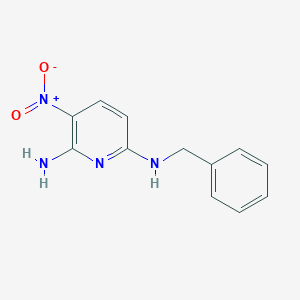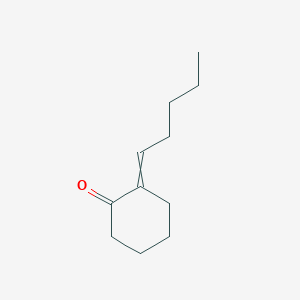
2-Pentylidenecyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentylidenecyclohexan-1-one is an organic compound with the molecular formula C11H18O. It is also known by other names such as 2-pentylidenecyclohexanone and cyclohexanone, 2-pentylidene-. This compound is characterized by a cyclohexanone ring with a pentylidene substituent at the second position. It is a colorless oil that is slightly soluble in chloroform and methanol .
Preparation Methods
The synthesis of 2-pentylidenecyclohexan-1-one typically involves the aldol condensation of cyclohexanone with pentanal. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include heating the mixture to a temperature of around 60-70°C for several hours. The product is then purified by distillation or recrystallization .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure consistent product quality .
Chemical Reactions Analysis
2-Pentylidenecyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentylidene group can be replaced by other substituents under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Pentylidenecyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the fragrance industry due to its pleasant odor and as a precursor for the synthesis of other fragrance chemicals .
Mechanism of Action
The mechanism of action of 2-pentylidenecyclohexan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Pentylidenecyclohexan-1-one can be compared with other similar compounds such as:
Cyclohexanone: Lacks the pentylidene substituent and has different chemical properties and reactivity.
2-Methylidenecyclohexan-1-one: Similar structure but with a methylidene group instead of a pentylidene group, leading to different chemical behavior.
2-Ethylidenecyclohexan-1-one: Contains an ethylidene group, resulting in variations in reactivity and applications .
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
25677-40-1 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(2Z)-2-pentylidenecyclohexan-1-one |
InChI |
InChI=1S/C11H18O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h7H,2-6,8-9H2,1H3/b10-7- |
InChI Key |
KTETXLGRNPACFS-YFHOEESVSA-N |
SMILES |
CCCCC=C1CCCCC1=O |
Isomeric SMILES |
CCCC/C=C\1/CCCCC1=O |
Canonical SMILES |
CCCCC=C1CCCCC1=O |
Key on ui other cas no. |
25677-40-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


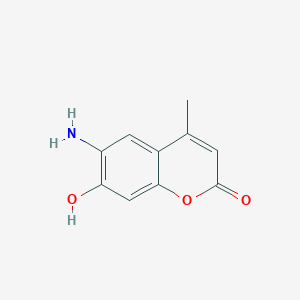
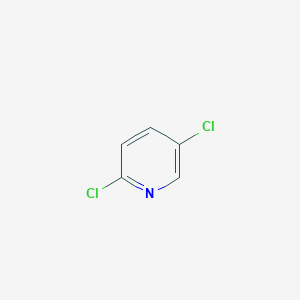
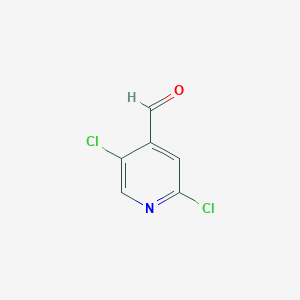
![(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B42138.png)
